molecular formula C15H18N2O B1198198 2-Dimethylamino-4-(N-methylanilino)phenol CAS No. 58639-24-0

2-Dimethylamino-4-(N-methylanilino)phenol

Cat. No. B1198198
CAS RN: 58639-24-0
M. Wt: 242.32 g/mol
InChI Key: BHZGTBGNEIZHIQ-UHFFFAOYSA-N
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Description

2-Dimethylamino-4-(N-methylanilino)phenol is a chemical compound with the molecular formula C15H18N2O . It is an active metabolite of N,N-dimethylaniline-N-oxide .


Synthesis Analysis

The compound is formed as a result of the autocatalytic formation of ferrihemoglobin by N,N-dimethylaniline-N-oxide . It reacts quickly in dogs after intravenous injection . A dose of 14C-labeled compound which oxidized 40% of the hemoglobin disappeared from the blood in 20 minutes .


Molecular Structure Analysis

The structure of the compound, also known as the leuco compound, is a condensation product of N-methylaniline and 2-dimethylaminophenol . Chemical and physicochemical investigations have confirmed this assignment .


Chemical Reactions Analysis

During the period of time when the compound is present in the blood, it transfers catalytically electrons from ferrohemoglobin to oxygen, reacts with sulfotransferases to form the sulfuric acid ester, and is covalently bound in blood and other tissues . In the urine, in addition to the sulfuric acid ester of the compound (25%), methylamine, dimethylamine, and N-methylaniline were found .

Scientific Research Applications

  • Biotransformation and Effects in Dogs : 2-Dimethylamino-4-(N-methylanilino)-phenol (MP), a metabolite of N,N-dimethylaniline-N-oxide, shows rapid reaction in dogs after intravenous injection. It is involved in electron transfer from ferrohemoglobin to oxygen, forms sulfuric acid ester through sulfotransferases, and binds covalently in blood and tissues. Notably, it produces Heinz bodies in red cells and causes hemolytic anemia, with lethal doses leading to kidney tubules necrosis (Gaber, Kiese & Renner, 1977).

  • Molecular Structures of Lithium and Sodium Phenolates : This study discusses the synthesis and structure of lithium and sodium phenolates derived from 2-Dimethylamino-4-(N-methylanilino)phenol. It provides insights into the solid-state structures of these complexes, which is crucial for understanding their chemical properties and potential applications (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek & Boersma, 1993).

  • Mechanism of Autocatalytic Formation of Ferrihemoglobin : The autocatalytic oxidation of hemoglobin to ferrihemoglobin by dimethylaniline N-oxide is explored, focusing on 2-dimethylamino-4-(N-methylanilino)phenol. The study clarifies the structures and mechanisms involved in this oxidation process, which is vital for understanding the pharmacological and toxicological properties of this compound (Renner & Gaber, 1980).

  • Functional Group Determination : The study examines the optical and protolytic properties of 2,4,6-Tris[(dimethylamino)methyl]phenol, providing a method for determining functional groups in such compounds. This information is crucial for various applications in chemical synthesis and analysis (Evtushenko, Zaitsev & Ivanov, 2003).

  • Interactions with Glutathione : This research investigates how 4-(Dimethylamino)phenol, which is closely related to 2-Dimethylamino-4-(N-methylanilino)phenol, interacts with glutathione. The study offers insights into the formation of various substituted glutathione conjugates and their potential biological activities (Ludwig & Eyer, 1995).

  • Synthesis of 2-(Phenylthio)phenols : The study presents a method for synthesizing 2-(Phenylthio)phenols from simple phenols and aromatic halides, a process that involves the use of 2-Dimethylamino-4-(N-methylanilino)phenol. The research provides valuable information for chemical synthesis and material science applications (Xu, Wan, Mao & Pan, 2010).

Safety And Hazards

The compound has been found to produce numerous Heinz bodies in red cells and cause hemolytic anemia . After lethal doses, necroses in the kidney tubules were found .

properties

IUPAC Name

2-(dimethylamino)-4-(N-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-16(2)14-11-13(9-10-15(14)18)17(3)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGTBGNEIZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207343
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-4-(N-methylanilino)phenol

CAS RN

58639-24-0
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058639240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Gaber, M Kiese, G Renner - Naunyn-Schmiedeberg's Archives of …, 1977 - Springer
2-Dimethylamino-4-(N-methylanilino)-phenol (MP), an active metabolite of N,N-dimethylaniline-N-oxide in the autocatalytic formation of ferrihemoglobin, reacted quickly in dogs after …
Number of citations: 1 link.springer.com
M Kiese, G Renner - Chemico-Biological Interactions, 1976 - Elsevier
The structure of the leuco compound of the purple dye which is formed in mixtures of N,N-dimethylaniline-N-oxide (DANO) and ferrihemoglobin or ferricytochrome c was elucidated. IR, …
Number of citations: 3 www.sciencedirect.com
G Renner, H Gaber - Xenobiotica; the Fate of Foreign Compounds …, 1980 - europepmc.org
1. The autocatalytic oxidation of haemoglobin to ferrihaemoglobin (methaemoglobin) by dimethylaniline N-oxide (DANO) has been further investigated with special emphasis on the …
Number of citations: 1 europepmc.org
G Renner, H Gaber - Xenobiotica, 1980 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. Autocatalytic oxidation of Hb to ferrihemoglobin (methemoglobin) by dimethylaniline N-oxide (DANO) was investigated with emphasis on the …
Number of citations: 0 hero.epa.gov
G Renner - Naunyn-schmiedeberg's Archives of Pharmacology, 1975 - europepmc.org
Proceedings: Mechanism of the autocatalytic formation of ferrihemoglobin by 4-bromo-N,N-dimethylaniline-N-oxide. - Abstract - Europe PMC Sign in | Create an account https://orcid.org …
Number of citations: 2 europepmc.org
G Renner, H Gaber - Xenobiotica, 1980 - Taylor & Francis
1. Untersuchungen zur Aufklärung der Struktur der in der Reaktion zwischen Dimethylanilinoxid und Ferrihämoglobin oder Cytochrom c gebildeten Leukoverbindung eines purpurnen …
Number of citations: 2 www.tandfonline.com

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